Enhanced Hydrogen Bonding Capacity vs. Des-Hydroxy Analog (CAS 1539902-30-1)
The target compound introduces a 4-hydroxy group, adding one extra hydrogen bond donor and one extra hydrogen bond acceptor compared to its direct des-hydroxy analog, tert-butyl ((1,2,3,4-tetrahydroquinolin-3-yl)methyl)carbamate [1]. This structural difference is quantitatively reflected in the computed properties.
| Evidence Dimension | Hydrogen Bonding Potential (HBD + HBA Count) |
|---|---|
| Target Compound Data | H-Bond Donor Count: 3; H-Bond Acceptor Count: 4 |
| Comparator Or Baseline | tert-butyl ((1,2,3,4-tetrahydroquinolin-3-yl)methyl)carbamate (CAS 1539902-30-1): H-Bond Donor Count: 2; H-Bond Acceptor Count: 3 |
| Quantified Difference | Target compound has +1 H-Bond Donor and +1 H-Bond Acceptor, resulting in a Topological Polar Surface Area (TPSA) increase of 12.3 Ų (from 58.3 Ų to 70.6 Ų). |
| Conditions | Computational prediction by Cactvs/PubChem and ChemScene. |
Why This Matters
Increased hydrogen bonding capacity and higher TPSA can lead to greater target engagement for polar binding pockets and altered cellular permeability, a key differentiator in fragment-based drug design.
- [1] PubChem Compound Summaries for CID 54593034 (Target) and CID 83761728 (Des-Hydroxy Analog). (2026). Computed Properties. NCBI. View Source
